molecular formula C14H18N4O8 B14156790 Tropine picrate CAS No. 6533-75-1

Tropine picrate

Cat. No.: B14156790
CAS No.: 6533-75-1
M. Wt: 370.31 g/mol
InChI Key: HFBUEWDSKZLEFF-UHFFFAOYSA-N
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Description

Tropine picrate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in various plant species, particularly in the Solanaceae family. This compound is formed by the reaction of tropine, a bicyclic organic compound, with picric acid, a yellow crystalline solid known for its explosive properties. Tropine itself is a significant intermediate in the biosynthesis of several pharmacologically important tropane alkaloids, such as atropine and scopolamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tropine picrate involves the reaction of tropine with picric acid. Tropine can be synthesized through the reduction of tropinone, which is obtained from the oxidation of tropine. The reaction typically occurs in an acidic medium, and the resulting product is purified through recrystallization.

    Synthesis of Tropine: Tropine is synthesized by reducing tropinone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Reaction with Picric Acid: Tropine is then reacted with picric acid in an acidic medium to form this compound. The reaction mixture is heated to facilitate the reaction, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tropine picrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tropinone picrate.

    Reduction: Reduction of this compound can yield tropine and picric acid.

    Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Tropinone picrate.

    Reduction: Tropine and picric acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Tropine picrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its interactions with biological molecules and potential pharmacological effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the nervous system.

    Industry: Used in the production of other tropane alkaloids and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of tropine picrate involves its interaction with biological molecules, particularly enzymes and receptors in the nervous system. Tropine, the active component, acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to various physiological effects, including the relaxation of smooth muscles and the dilation of pupils.

Comparison with Similar Compounds

Tropine picrate can be compared with other tropane alkaloids such as:

    Atropine: Similar in structure but has different pharmacological effects.

    Scopolamine: Also a tropane alkaloid with distinct therapeutic applications.

    Cocaine: Shares the tropane ring structure but has stimulant properties.

This compound is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and physical properties.

Conclusion

This compound is a significant compound in the field of chemistry and pharmacology Its synthesis, chemical reactions, and applications make it a valuable subject of study for researchers

Q & A

Q. Basic: What are the established methods for synthesizing and characterizing tropine picrate in academic research?

Answer: this compound is synthesized by reacting tropine (a tropane alkaloid) with picric acid (2,4,6-trinitrophenol) under controlled conditions. Key steps include:

  • Neutralization reaction : Mixing equimolar amounts of tropine and picric acid in ethanol, followed by crystallization .
  • Characterization :
    • X-ray crystallography : Determines crystal structure and cation-anion interactions .
    • Spectroscopy : NMR (¹H/¹³C) confirms molecular structure, while UV-Vis and FTIR analyze electronic and vibrational properties .
    • Elemental analysis : Validates stoichiometry of carbon, hydrogen, and nitrogen .

Q. Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

Answer: Contradictions in stability studies often arise from differences in experimental parameters. A systematic approach includes:

  • Controlled variable testing : Compare degradation rates under humidity, temperature, and light exposure using HPLC or mass spectrometry .
  • Statistical analysis : Apply ANOVA to assess significance of observed differences (e.g., picrate’s sensitivity to moisture vs. thermal decomposition) .
  • Cross-validation : Replicate conflicting studies with standardized protocols (e.g., ISO guidelines for explosive materials) .

Q. Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:

  • Fluorescence spectroscopy : Utilizes probes like naphthalimide derivatives for selective picrate detection (limit of detection: ~5.8 × 10⁻⁷ M) .
  • Enzymatic assays : Measure competitive binding with proteins (e.g., creatinine amidohydrolase) via kinetic studies .
  • Chromatography : Reverse-phase HPLC with UV detection at 380 nm (picrate’s λmax) .

Q. Advanced: How to design a PICOT-based study to investigate this compound’s mitochondrial uncoupling effects?

Answer: Apply the PICOT framework:

  • Population (P) : Isolated rat liver mitochondria .
  • Intervention (I) : this compound exposure (0.1–10 μM).
  • Comparison (C) : Dinitrophenol (classical uncoupler) .
  • Outcome (O) : Oxygen consumption rate (OCR) via Clark electrode; ATP synthesis inhibition .
  • Time (T) : Acute (5–30 min) vs. prolonged (24 hr) exposure .
    Methodology : Use submitochondrial particles to bypass membrane permeability limitations .

Q. Basic: What are the key applications of this compound in materials science research?

Answer:

  • Crystal engineering : Forms charge-transfer complexes with alkali metals for optoelectronic studies .
  • Explosive analogs : Models detonation kinetics due to picrate’s shock sensitivity (requires desensitization with >10% water) .
  • Counter-ion versatility : Stabilizes cationic complexes in supramolecular chemistry .

Q. Advanced: How can thermodynamic discrepancies in this compound’s solubility data be addressed?

Answer:

  • Multi-method validation : Compare solubility in polar vs. non-polar solvents using gravimetry, spectroscopy, and computational models (e.g., COSMO-RS) .
  • Error source analysis : Identify confounding factors (e.g., picrate’s hygroscopicity) via controlled humidity chambers .
  • Meta-analysis : Aggregate published data (e.g., logP values) to calculate weighted averages and confidence intervals .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Explosion prevention : Store in hydrated form (>10% water) and avoid dry grinding .
  • Toxicity mitigation : Use fume hoods for aerosol prevention; employ PPE (gloves, goggles) .
  • Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Q. Advanced: What strategies optimize this compound’s use as a fluorescent probe in biological imaging?

Answer:

  • Derivatization : Modify tropine’s tertiary amine to enhance picrate’s quantum yield (e.g., alkylation or conjugation with fluorophores) .
  • Selectivity testing : Screen against common biological anions (e.g., Cl⁻, PO₄³⁻) to minimize interference .
  • In vivo validation : Use confocal microscopy to track picrate distribution in model organisms (e.g., C. elegans) .

Q. Basic: How does this compound’s reactivity compare to other picrate salts in acid-base studies?

Answer:

  • pKa analysis : this compound’s basicity (tropine: pKa ~9.7) contrasts with picric acid’s acidity (pKa ~0.3), enabling pH-dependent solubility shifts .
  • Comparative reactivity : Alkali picrates (e.g., sodium picrate) are less explosive but more hygroscopic than this compound .

Q. Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to acetylcholine esterase (PDB ID: 1ACJ) using AutoDock Vina .
  • MD simulations : Analyze stability of tropine-picrate complexes in lipid bilayers (GROMACS/NAMD) .
  • QSAR models : Corrate structural descriptors (e.g., logP, polar surface area) with uncoupling efficacy .

Properties

CAS No.

6533-75-1

Molecular Formula

C14H18N4O8

Molecular Weight

370.31 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol

InChI

InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H

InChI Key

HFBUEWDSKZLEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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